molecular formula C20H18BrN B1279164 4-Bromo-N,N-di-p-tolylaniline CAS No. 58047-42-0

4-Bromo-N,N-di-p-tolylaniline

Cat. No. B1279164
CAS RN: 58047-42-0
M. Wt: 352.3 g/mol
InChI Key: YMNJJMJHTXGFOR-UHFFFAOYSA-N
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Description

4-Bromo-N,N-di-p-tolylaniline is a compound that is structurally related to various N-phenyl amino acids and aromatic imines. While the provided papers do not directly discuss 4-Bromo-N,N-di-p-tolylaniline, they do provide insights into similar compounds and their synthesis, crystal structures, and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related N-phenyl amino acids has been achieved using diphenyliodonium bromide, AgNO3, and a catalytic amount of CuBr starting from the relevant amino acid ester . This method preserves the chiral integrity of the amino acids, which is a significant aspect when considering the synthesis of any chiral compound, including 4-Bromo-N,N-di-p-tolylaniline. The reaction conditions and the use of these reagents could potentially be adapted for the synthesis of 4-Bromo-N,N-di-p-tolylaniline.

Molecular Structure Analysis

The crystal structure of a related compound, N-(p-methylbenzylidene)-p-bromoaniline, reveals that the molecule contains a central HC=N unit with dihedral angles formed with the adjacent ring systems . This information is useful for understanding the molecular geometry of 4-Bromo-N,N-di-p-tolylaniline, which may also exhibit a similar planar structure with dihedral angles indicative of its conformation.

Chemical Reactions Analysis

The papers do not provide specific reactions for 4-Bromo-N,N-di-p-tolylaniline, but the synthesis and characterization of similar compounds suggest that 4-Bromo-N,N-di-p-tolylaniline could participate in reactions typical of aromatic amines and brominated compounds. For instance, the bromine atom could be susceptible to nucleophilic substitution reactions, while the amine group could be involved in the formation of amides, imines, or Schiff bases.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-N,N-di-p-tolylaniline can be inferred from the properties of structurally related compounds. For example, the presence of a bromine atom and an amine group in the molecule would influence its polarity, solubility, and reactivity. The compound's crystalline structure, as seen in similar compounds, suggests that it may exhibit solid-state interactions such as hydrogen bonding or π-π interactions, which could affect its melting point and solubility .

Scientific Research Applications

1. Application in Organic Light-Emitting Diodes (OLEDs)

4-Bromo-N,N-di-p-tolylaniline has been utilized in the synthesis of materials for blue phosphorescent organic light-emitting diodes (PHOLEDs). A study by Yoo, Hwang, and Lee (2015) explored the synthesis of a compound using 4-Bromo-N,N-di-p-tolylaniline, which demonstrated high triplet energy and showed promising results in OLED applications, especially with a blue triplet emitter (Yoo, Hwang, & Lee, 2015).

2. Synthesis and Chemical Reactions

The compound has been involved in various chemical synthesis processes. For example, Zhang Xing-chen (2008) described the synthesis of 4-bromo-N,N-dimethylaniline from N,N-dimethylaniline and bromine, highlighting the substance's role in substitution reactions (Zhang, 2008). Moreover, Freccero et al. (2003) studied the photochemistry of haloanilines, including 4-halo-N,N-dimethylanilines, in various solvents, which is significant for synthetic methods and understanding the photodegradation of halogenated aromatic pollutants (Freccero, Fagnoni, & Albini, 2003).

3. Use in Pharmaceutical and Biomedical Research

In the field of pharmaceutical and biomedical research, the compound has found applications as well. Watanabe et al. (2018) discussed its use in the synthesis of astatinated phenylalanines, which have potential in targeted alpha therapy for cancer treatment (Watanabe et al., 2018). Additionally, Young, Guthrie, and Proulx (2019) reported its application in the N-arylation of amino acid esters, expanding the diversity of peptide side chains for pharmaceutical research (Young, Guthrie, & Proulx, 2019).

Safety And Hazards

4-Bromo-N,N-di-p-tolylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H315-H319, indicating that it causes skin irritation and serious eye irritation .

properties

IUPAC Name

N-(4-bromophenyl)-4-methyl-N-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN/c1-15-3-9-18(10-4-15)22(19-11-5-16(2)6-12-19)20-13-7-17(21)8-14-20/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNJJMJHTXGFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456772
Record name 4-Bromo-N,N-di-p-tolylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N,N-di-p-tolylaniline

CAS RN

58047-42-0
Record name 4-Bromo-N,N-di-p-tolylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-4',4''-dimethyltriphenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 500 milliliter three-necked flask equipped with a mechanical stirrer, thermometer and Dean-Stark trap, all under an argon atmosphere, were added molten p-iodotoluene (27.3 grams, 125 millimoles), 22 grams of xylene, p-bromoaniline (8.7 grams, 50 millimoles), and 1,10-phenanthroline (1.8 grams, 10 millimoles). The reaction mixture was then heated to 100° C. at which point potassium hydroxide flake (22.4 grams, 400 millimoles) and cuprous chloride (1 gram, 10 millimoles) were added. The temperature was then adjusted to 125° C., and the reaction progress monitored by high performance liquid chromatography. Analysis showed the reaction to be 94 percent complete at 2 hours and 98 percent complete at 5 hours at which point the reaction was terminated. Product isolation was accomplished by adding 24 grams of acetic acid, and partitioning the reaction mixture between 100 grams of toluene and 100 grams of deionized water. The organic phase was further washed several times with deionized water, and the solvent removed to afford 15 grams (84.5 percent) of the desired product of high purity (HPLC, 98 area percent).
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
1 g
Type
reactant
Reaction Step Three
Yield
84.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
SG Yoo, SH Hwang, JY Lee - SID Symposium Digest of …, 2015 - Wiley Online Library
4,4′‐(9,9′‐[2,3′‐bicarbazole]‐9,9′‐diyl) bis(N,N‐di‐p‐tolylaniline) (44BBDT) was synthesized between 9H,9′H‐2,3′‐bicarbazole and 4‐bromo‐N,N‐di‐p‐tolylaniline as a host …
Number of citations: 0 sid.onlinelibrary.wiley.com
여준석, 유승건, 황석호, 이준엽 - 한국공업화학회연구논문초록집, 2015 - papersearch.net
본 연구에서는 유기 발광 소자의 청색 인광 호스트 물질로 9H,9'H-2,3'-bicarbazole 과 4-bromo-N,N-di-p-tolylaniline 으로 4,4'-(9H,9'H-[2,3'-bicarbazole]- 9,9'-diyl)bis(N,N-di-p-tolylaniline) (…
Number of citations: 0 papersearch.net
SG Yoo, SK Jeon, SH Hwang, JY Lee - Journal of Industrial and …, 2015 - Elsevier
A strong hole transport type host material derived from bicarbazole and ditolylamine, 4,4′-(9H,9′H-[2,3′-bicarbazole]-9,9′-diyl)bis(N,N-di-p-tolylaniline) (BCTA), was synthesized …
Number of citations: 30 www.sciencedirect.com
Z Li, Z Zhu, CC Chueh, SB Jo, J Luo… - Journal of the …, 2016 - ACS Publications
In this paper, an electron donor–acceptor (DA) substituted dipolar chromophore (BTPA-TCNE) is developed to serve as an efficient dopant-free hole-transporting material (HTM) for …
Number of citations: 176 pubs.acs.org
M Planells, A Abate, DJ Hollman, SD Stranks… - Journal of Materials …, 2013 - pubs.rsc.org
We have synthesized and characterized a series of triphenylamine-based hole-transport materials (HTMs), and studied their function in solid-state dye sensitized solar cells (ss-DSSCs). …
Number of citations: 120 pubs.rsc.org
S Menichetti, C Faggi, M Onori… - European Journal of …, 2019 - Wiley Online Library
Thia‐bridged triarylamine hetero[4]helicenes (TBTH[4]H) are a peculiar class of geometrically stable [4]helicenes that have shown promising applications as organic electronic materials…
MW Thesen, H Krueger, S Janietz… - Journal of Polymer …, 2010 - Wiley Online Library
An assay was introduced to clarify influences on electroluminescent behavior for RGB‐colored phosphorescent terpolymers with N,N‐Di‐p‐tolyl‐aniline as hole‐transporting unit, 2‐(4‐…
Number of citations: 35 onlinelibrary.wiley.com
L Wang, M Huang, H Tang, D Cao, Y Zhao - Polymers, 2019 - mdpi.com
Fluorescent magnetic nanoparticles (NPs) utilized for imaging hold great promise for biomedical applications, but it remains a challenging task. Here, we report novel dual-modality NPs …
Number of citations: 6 www.mdpi.com
Y Dai, P Zhang, X Zhao, D Zhang, K Xue, S Misal… - Dyes and …, 2021 - Elsevier
As dynamic subcellular organelles, lipid droplets (LDs) are associated with energy homeostasis and handling of cellular lipids and proteins, and their abnormal activity and quantity are …
Number of citations: 8 www.sciencedirect.com
D Wang, H Su, RTK Kwok, G Shan… - Advanced Functional …, 2017 - Wiley Online Library
Red/near‐infrared (NIR) fluorescent molecules with aggregation‐induced emission (AIE) characteristics are of great interest in bioimaging and therapeutic applications. However, their …
Number of citations: 191 onlinelibrary.wiley.com

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